molecular formula C13H23BO4 B13559496 Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate

Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate

Cat. No.: B13559496
M. Wt: 254.13 g/mol
InChI Key: IVQNFSWTYIMTSY-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is an organic compound with the chemical formula C14H25BO4. This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate typically involves the reaction of 4-methyl-5-pentenoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a catalyst such as palladium, under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and the use of an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, often forming new carbon-boron bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of boron-containing organic compounds.

Scientific Research Applications

Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.

    Medicine: Research into boron-containing compounds has shown potential for use in cancer treatment and other medical applications.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with organic molecules, facilitating reactions such as cross-coupling and substitution. The dioxaborolane ring provides stability and reactivity, making the compound a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is unique due to its specific structure, which includes both an ester group and a dioxaborolane ring. This combination provides a balance of stability and reactivity, making it particularly useful in organic synthesis and various research applications. Its ability to form stable boron-carbon bonds sets it apart from other similar compounds.

Properties

Molecular Formula

C13H23BO4

Molecular Weight

254.13 g/mol

IUPAC Name

methyl (E)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate

InChI

InChI=1S/C13H23BO4/c1-10(7-8-11(15)16-6)9-14-17-12(2,3)13(4,5)18-14/h9H,7-8H2,1-6H3/b10-9+

InChI Key

IVQNFSWTYIMTSY-MDZDMXLPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/CCC(=O)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(C)CCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.